molecular formula C14H13N3O3S B5734003 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B5734003
M. Wt: 303.34 g/mol
InChI Key: DYZVXDVIWLESJR-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-3-19-9-4-5-10-12(7-9)21-14(15-10)16-13(18)11-6-8(2)20-17-11/h4-7H,3H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZVXDVIWLESJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with other reagents to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and isoxazole moieties contribute to its reactivity and potential therapeutic applications.

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